molecular formula C18H18ClNO2 B2997627 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide CAS No. 2035019-55-5

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide

Cat. No.: B2997627
CAS No.: 2035019-55-5
M. Wt: 315.8
InChI Key: CYRROHMHYSQCCI-MDZDMXLPSA-N
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Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)cinnamamide is a synthetic amide derivative characterized by a 3-chlorophenyl group attached to a hydroxypropyl chain, which is further linked to a cinnamoyl moiety (styryl group). The 3-chlorophenyl group introduces halogen-mediated hydrophobic interactions, while the hydroxypropyl chain enhances solubility via hydrogen bonding.

Properties

IUPAC Name

(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-8-4-7-15(13-16)17(21)11-12-20-18(22)10-9-14-5-2-1-3-6-14/h1-10,13,17,21H,11-12H2,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRROHMHYSQCCI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cinnamamide backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-(3-(3-chlorophenyl)-3-oxopropyl)cinnamamide.

    Reduction: Formation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamyl alcohol.

    Substitution: Formation of N-(3-(3-methoxyphenyl)-3-hydroxypropyl)cinnamamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting the cell cycle . This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Aromatic Ring

  • N-(3-Hydroxy-3-(thiophen-3-yl)propyl)cinnamamide (CAS 2035003-73-5): Structural Difference: Replaces the 3-chlorophenyl group with a thiophene ring. Impact: Thiophene’s sulfur atom may engage in hydrogen bonding or dipole interactions distinct from chlorine’s electronegative effects. Molecular weight (287.4 g/mol) is lower due to sulfur’s atomic mass versus chlorine . Molecular Formula: C₁₆H₁₇NO₂S vs. C₁₈H₁₈ClNO₂ (estimated for the target compound).
  • N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide :

    • Structural Difference : Propanamide linker instead of cinnamamide and a benzothiazole group.
    • Impact : The benzothiazole moiety’s aromaticity and nitrogen/sulfur atoms could enhance binding to metal ions or enzymes, differing from the styryl group’s planar rigidity .

Amide Linker Variations

  • N-(3-Hydroxypropyl)-indole-3-carboxamide: Structural Difference: Indole-carboxamide replaces cinnamamide and lacks the chlorophenyl group.
  • N’-[2-(3-Chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide: Structural Difference: Ethanediamide linker and a thieno-pyrazol core. Impact: The dual amide groups may enhance chelation or protein binding, while the thieno-pyrazol core introduces heterocyclic diversity absent in the target compound .

Hydroxypropyl Chain Positioning

  • N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)cinnamamide (CAS 1448140-29-1): Structural Difference: Benzofuran replaces 3-chlorophenyl.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Unique Features Potential Interactions
N-(3-(3-Chlorophenyl)-3-hydroxypropyl)cinnamamide C₁₈H₁₈ClNO₂ (est.) 3-Chlorophenyl, cinnamamide Halogen bonding, rigid styryl Hydrophobic, π-π stacking
N-(3-Hydroxy-3-(thiophen-3-yl)propyl)cinnamamide C₁₆H₁₇NO₂S Thiophene, cinnamamide Sulfur interactions Dipole-dipole, hydrogen bonding
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₆H₁₃ClN₂OS (est.) Benzothiazole, propanamide Aromatic heterocycle Metal coordination, enzyme binding
N-(3-Hydroxypropyl)-indole-3-carboxamide C₁₂H₁₄N₂O₂ (est.) Indole, carboxamide Nitrogen-rich core Hydrogen bonding, solubility

Research Findings and Implications

Halogen vs. Heterocyclic Substitutions : The 3-chlorophenyl group in the target compound likely enhances lipid solubility and target affinity compared to thiophene or benzofuran analogs, as seen in benzothiazole derivatives .

Cinnamamide vs. Propanamide Linkers: The conjugated styryl group in cinnamamide may improve membrane permeability and target selectivity over non-conjugated amides, as observed in related acrylamide derivatives .

Hydroxypropyl Chain Universality : The 3-hydroxypropyl group is a common feature in solubility optimization, but its stereochemistry (3-hydroxy vs. other positions) requires further study to assess conformational effects .

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide is a derivative of cinnamic acid known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antioxidant, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the cinnamamide moiety combined with the chlorophenyl and hydroxypropyl substituents enhances its interaction with biological targets.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It activates the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress.

  • Mechanism : The compound upregulates the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased levels of glutathione, a major cellular antioxidant .
  • Cell Viability : In HepG2 cells, this compound showed no cytotoxicity while enhancing cell survival in oxidative stress models induced by tert-butyl hydroperoxide (t-BHP) .
Concentration (µM)Nrf2/ARE Activity (Fold Increase)Cell Viability (%)
11.63100
52.1095
102.5090

2. Anticancer Activity

This compound has been investigated for its anticancer potential.

  • Study Findings : In vitro studies on various cancer cell lines indicate that this compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways .
  • Case Study : A study involving B16F10 melanoma cells showed that at a concentration of 6.25 µM, it significantly inhibited melanin production, suggesting potential use in treating hyperpigmentation disorders .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens.

  • Mechanism : Its efficacy against Helicobacter pylori has been noted, indicating potential applications in treating gastric infections .
  • Research Outcome : The compound demonstrated effective inhibition of bacterial growth in vitro, supporting its role as a potential therapeutic agent against bacterial infections .

Safety Profile

Safety assessments indicate that this compound is non-toxic at therapeutic concentrations.

  • Cytotoxicity Tests : Evaluations using human keratinocytes and fibroblasts revealed no significant toxicity up to concentrations of 100 µM .
  • Genotoxicity Studies : The compound did not exhibit mutagenic or genotoxic effects in standard assays, making it a promising candidate for further development .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cinnamamide, and how can yield optimization be achieved?

Methodological Answer:

  • Key Steps :
    • Intermediate Synthesis : Start with 3-(3-chlorophenyl)-3-hydroxypropylamine, reacting it with cinnamoyl chloride under controlled pH (e.g., using triethylamine as a base) to avoid side reactions .
    • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization Strategies :
    • Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize hydrolysis .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) to enhance reaction efficiency .
  • Yield Metrics : Typical yields range from 45–65%, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • 1H/13C NMR : Assign peaks for the 3-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and hydroxypropyl chain (δ 3.6–4.2 ppm, hydroxyl and methylene groups) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 370.12) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of a saturated acetonitrile solution .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution, achieving R-factors <0.05. Key parameters include:
    • Torsion Angles : Confirm anti conformation of the cinnamamide group (C7-C8-C9-O1: ~175°) .
    • Hydrogen Bonding : Analyze O–H···O interactions between hydroxypropyl and carbonyl groups (distance ~2.85 Å) .

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). Key residues (e.g., Arg120, Tyr355) show hydrogen bonding with the hydroxypropyl group .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian-calculated electron density maps. Correlate with in vitro IC₅₀ values for anti-inflammatory activity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å) .

Q. How do researchers resolve contradictions in experimental data when synthesizing derivatives with varying substituents?

Methodological Answer :

  • Case Study : For conflicting bioactivity data (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives):
    • Synthetic Reproducibility : Verify purity (>98%) via LC-MS and elemental analysis .
    • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across batches (p <0.05 threshold) .
    • Hypothesis Testing : Use Hammett plots to assess electronic effects of substituents on activity .

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